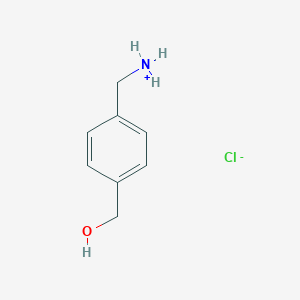

(4-(Aminomethyl)phenyl)methanol hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-(aminomethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,10H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEAGPLRVIOLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674215 | |

| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34403-46-8 | |

| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34403-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Synthesis of (4-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1][2] Its structure, featuring a primary amine and a primary alcohol on a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the known physical properties, detailed experimental protocols for its synthesis, and a logical workflow for its characterization.

Physical and Chemical Properties

This compound is commercially available as a solid, with a purity of ≥ 95% confirmed by NMR.[1][2] Key physical and chemical data are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO·HCl | [1] |

| Molecular Weight | 173.64 g/mol | [1][3] |

| Appearance | Solid | [1][2] |

| CAS Number | 34403-46-8 | [1][3] |

| Melting Point | 80-82 °C (for the free base) | [4] |

| Boiling Point | 280.0 ± 20.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Storage Conditions | 0-8 °C | [1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-hydroxymethylbenzonitrile.[4][5]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2.0 g (15 mmol) of 4-hydroxymethylbenzonitrile in 100 mL of a methanol and ammonia (MeOH:NH₃) solution.

-

Catalyst Addition: To the solution, add 0.5 g of Raney nickel catalyst.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (50 psi).

-

Reaction Time: Stir the reaction for 20 hours.

-

Work-up:

-

Purification: The crude product can be further purified by recrystallization. While a specific protocol for the hydrochloride salt is not detailed in the search results, a general procedure for a similar compound, (4-aminophenyl)methanol, involves dissolving the residue in a suitable solvent like ethyl acetate, washing with a saturated sodium chloride solution, drying the organic layer over anhydrous sodium sulfate, and finally removing the solvent by rotary evaporation to yield the purified product.[6] A similar approach, potentially with adjustments to the solvent system, would be applicable for the purification of the hydrochloride salt.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Experimental Protocol (General):

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI). The expected (M+H)⁺ ion for the free base is m/z 138.3.[4][5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to confirm the chemical shifts and coupling constants consistent with the structure of (4-(Aminomethyl)phenyl)methanol. For the free base, characteristic ¹H-NMR signals in DMSO-d₆ are observed at δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), and 2.45 (s, 2H).[4][5]

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1][2] Its utility stems from the ability of its primary amine and alcohol functional groups to undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures with desired biological activities. While specific signaling pathways for drugs derived directly from this compound are not extensively detailed in the provided search results, its role as a foundational scaffold highlights its importance in the exploration of new chemical entities targeting a range of therapeutic areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H12ClNO | CID 46738133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-AMINOMETHYL-PHENYL)-METHANOL CAS#: 39895-56-2 [m.chemicalbook.com]

- 5. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol Hydrochloride

This technical guide provides a comprehensive overview of (4-(Aminomethyl)phenyl)methanol hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical and chemical research. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

This compound, also known as 4-(aminomethyl)benzyl alcohol hydrochloride, is a key building block in the synthesis of various biologically active molecules.[1][2] Its structure consists of a benzene ring substituted with a hydroxymethyl group and an aminomethyl group at the para position, with the amine group protonated as a hydrochloride salt.

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | [4-(aminomethyl)phenyl]methanol;hydrochloride | [3] |

| Synonyms | 4-(Aminomethyl)benzyl alcohol hydrochloride | [1][2] |

| CAS Number | 34403-46-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO·HCl | [1] |

| Molecular Weight | 173.64 g/mol | [1][3] |

| Appearance | Solid | [1][2] |

| Purity | ≥ 95% (NMR) | [1][2] |

| Storage Conditions | Store at 0-8°C | [1][2] |

| InChI | InChI=1S/C8H11NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,10H,5-6,9H2;1H | [3] |

| SMILES | C1=CC(=CC=C1CN)CO.Cl | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized via the reduction of 4-hydroxymethylbenzonitrile.[4]

Experimental Protocol: Synthesis via Reduction

A reduction reaction is performed using 4-hydroxymethylbenzonitrile (2.0 g, 15 mmol) as the starting material in a solution of MeOH:NH₃ (100 ml).[4] Raney nickel (0.5 g) is utilized as a catalyst under a hydrogen atmosphere (50 psi) for 20 hours.[4] Upon completion, the reaction mixture is filtered through a celite pad to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as a white solid (2.01 g, 98% yield), which can often be used in subsequent reactions without further purification.[4]

Product Characterization:

-

Mass Spectrum (APCI+): m/z 138.3 (M+H)⁺[4]

-

¹H-NMR (DMSO-d₆): δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H)[4]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with broad applications in various scientific fields due to its unique structural features, stability, and reactivity.[1][2]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of diverse pharmaceutical agents.[1] Its structure is particularly valuable for developing analgesics and anti-inflammatory drugs.[1][2] It is also used in synthesizing compounds targeting neurological disorders, potentially due to its ability to cross the blood-brain barrier.[1]

-

Biochemical Research: In biochemical assays, it functions as a reagent to study enzyme activities and interactions, which is fundamental for drug discovery.[1]

-

Organic and Materials Science: Beyond pharmaceuticals, it is used in the production of specialty chemicals and agrochemicals.[1][2] In polymer chemistry, it can be integrated into polymer matrices to enhance properties like adhesion and mechanical strength.[1]

-

Analytical Chemistry: It is employed as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures.[1]

Logical Relationship of Applications:

Caption: Applications of this compound.

References

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol hydrochloride (CAS Number: 34403-46-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)phenyl)methanol hydrochloride, with the CAS number 34403-46-8, is a versatile bifunctional organic compound. It serves as a crucial building block and key intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals. Its structure, featuring a primary aminomethyl group and a primary hydroxymethyl group attached to a benzene ring, allows for selective chemical modifications at two distinct points, making it a valuable reagent in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, with a focus on its role in pharmaceutical development.

Chemical and Physical Properties

This compound is typically an off-white to white solid.[1] Its dual functionality dictates its chemical reactivity, with the amine group serving as a nucleophile or a base, and the alcohol group being amenable to oxidation or esterification. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to its free base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34403-46-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO·HCl | [1] |

| Molecular Weight | 173.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Synonyms | 4-(Aminomethyl)benzyl alcohol hydrochloride | [1] |

Table 2: Computed Properties of (4-(Aminomethyl)phenyl)methanol (Free Base)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| XLogP3 | 0.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 137.084063974 Da | |

| Topological Polar Surface Area | 46.3 Ų | |

| Complexity | 87.3 |

Synthesis and Characterization

The primary synthetic route to this compound involves the reduction of a nitrile functional group. A common and efficient method starts from 4-(hydroxymethyl)benzonitrile.

Synthesis via Catalytic Hydrogenation of 4-(Hydroxymethyl)benzonitrile

A prevalent method for the synthesis of this compound is the catalytic hydrogenation of 4-(hydroxymethyl)benzonitrile. This reaction efficiently reduces the nitrile group to a primary amine.[1]

Caption: Synthesis of this compound.

Characterization Data

Characterization of the final product is crucial for confirming its identity and purity. The following data has been reported for the product obtained from the catalytic hydrogenation of 4-(hydroxymethyl)benzonitrile.

Table 3: Analytical Data for this compound

| Analysis | Result | Reference(s) |

| ¹H-NMR (DMSO-d₆) | δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H) | [1] |

| Mass Spectrum (APCI+) | m/z 138.3 (M+H)⁺ (for the free base) | [1] |

Applications in Drug Development and Organic Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds. It is widely used as a building block for creating analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1][2] The primary amine can be readily acylated or alkylated, while the alcohol can be oxidized or used in etherification reactions.

Use in the Synthesis of Substituted Benzamides

One of the key applications of this compound is in the synthesis of N-substituted benzamides. The primary amine can be acylated with various benzoyl chlorides to introduce a wide range of functionalities, leading to the generation of libraries of compounds for drug discovery screening.

Caption: General workflow for the application of the title compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a general procedure for its subsequent use in N-acylation reactions.

Detailed Synthesis Protocol: Catalytic Hydrogenation

This protocol is adapted from a reported synthesis.[1]

Materials:

-

4-(Hydroxymethyl)benzonitrile

-

Methanol (MeOH)

-

Ammonia (in MeOH solution)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

In a suitable pressure reactor, prepare a solution of 4-(hydroxymethyl)benzonitrile (2.0 g, 15 mmol) in a mixture of methanol and methanolic ammonia (100 mL).

-

Carefully add Raney Nickel (0.5 g) to the solution.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 50 psi.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion (monitored by TLC or LC-MS), carefully vent the reactor and purge with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid (expected yield ~98%).

-

The product can often be used in subsequent steps without further purification.

General Protocol for N-Acylation

This protocol provides a general method for the acylation of the primary amine of this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acyl chloride of choice (e.g., benzoyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).

-

Dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

-

Add DIPEA (2.5 equivalents) to the solution to both neutralize the hydrochloride salt and the HCl byproduct of the reaction.

-

Cool the mixture to 0°C using an ice bath.

-

Add the desired acyl chloride (1.1-1.2 equivalents) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

References

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(aminomethyl)phenyl)methanol hydrochloride, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical research sectors. This document details its physicochemical properties, provides an experimental protocol for its synthesis, outlines analytical methodologies, and explores its role as a building block in the development of therapeutic agents.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key quantitative properties are summarized in Table 1 for easy reference and comparison. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient precursor for various chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 173.64 g/mol | [1] |

| Molecular Formula | C₈H₁₁NO·HCl | [1] |

| Appearance | Off-White Solid | [2] |

| Melting Point (as free base) | 80-82 °C | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Conditions | 0-8 °C, Inert atmosphere, Keep in dark place | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reduction of 4-hydroxymethylbenzonitrile. This process involves the catalytic hydrogenation of the nitrile group to a primary amine in the presence of a nickel catalyst and subsequent formation of the hydrochloride salt.

Experimental Protocol: Reduction of 4-Hydroxymethylbenzonitrile

Materials:

-

4-Hydroxymethylbenzonitrile

-

Methanol (MeOH)

-

Ammonia (NH₃)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

In a suitable reaction vessel, dissolve 4-hydroxymethylbenzonitrile (2.0 g, 15 mmol) in a solution of methanol and ammonia (100 mL).[2]

-

Add Raney nickel (0.5 g) to the solution as the catalyst.[2]

-

Pressurize the reaction vessel with hydrogen gas to 50 psi.[2]

-

Maintain the reaction under a hydrogen atmosphere for 20 hours with appropriate stirring.[2]

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the Raney nickel catalyst.[2]

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[2]

-

The typical yield for this reaction is approximately 98%.[2]

Characterization Data:

-

Mass Spectrum (APCI+): m/z 138.3 (M+H)⁺ (for the free base)[2]

-

¹H-NMR (DMSO-d₆): δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H)[2]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. A general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube.

Data Acquisition (General Parameters):

-

¹H NMR: Acquire spectra using a standard single-pulse experiment.

-

¹³C NMR: Acquire spectra with proton decoupling to simplify the spectrum.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of pharmaceutical intermediates. A general reversed-phase HPLC method suitable for the analysis of this compound is outlined below.

Chromatographic Conditions (General):

-

Column: A C18 stationary phase is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the analyte exhibits significant absorbance.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

The following diagram outlines a general workflow for the HPLC analysis.

Caption: General workflow for HPLC analysis.

Role in Drug Development: A Precursor to Biologically Active Molecules

This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for diverse chemical modifications and the construction of complex molecular architectures.

One notable application is its use as a precursor in the synthesis of GABA (γ-aminobutyric acid) analogs. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are used in the treatment of various neurological disorders.

The structural relationship between (4-(aminomethyl)phenyl)methanol and GABA is depicted in the logical diagram below.

Caption: Logical relationship of the precursor to target molecules.

While this compound itself is not a therapeutic agent, its incorporation into more complex molecules can impart desirable pharmacological properties. For instance, derivatives have been explored for their potential as neuroprotective agents and antimicrobials. The development of novel therapeutics often relies on the availability of such versatile and well-characterized chemical building blocks.

References

(4-(Aminomethyl)phenyl)methanol hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block and intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its structure, featuring both a primary amine and a primary alcohol, makes it a versatile reagent in drug discovery and development. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The most common and efficient synthesis of this compound originates from 4-(hydroxymethyl)benzonitrile. The central transformation is the reduction of the nitrile functional group to a primary amine. Two primary methodologies are employed for this reduction: catalytic hydrogenation and chemical reduction using metal hydrides.

Pathway 1: Catalytic Hydrogenation of 4-(Hydroxymethyl)benzonitrile

This pathway involves the reduction of 4-(hydroxymethyl)benzonitrile using a catalyst, typically Raney nickel, in the presence of hydrogen gas. This method is often favored for its high yield and the relative ease of product isolation.[2]

Experimental Protocol: [2]

-

Reaction Setup: In a suitable pressure reactor, a solution of 4-hydroxymethylbenzonitrile (2.0 g, 15 mmol) in methanol saturated with ammonia (MeOH:NH3, 100 ml) is prepared.

-

Catalyst Addition: Raney nickel (0.5 g) is carefully added to the solution.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 50 psi. The reaction mixture is then stirred at room temperature for 20 hours.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the Raney nickel catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield (4-(aminomethyl)phenyl)methanol as a white solid.

-

Hydrochloride Salt Formation: The resulting free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which can be collected by filtration and dried.

Quantitative Data:

| Starting Material | Reagents | Catalyst | Product | Yield | Purity |

| 4-(Hydroxymethyl)benzonitrile | Hydrogen, Ammonia in Methanol | Raney Nickel | (4-(Aminomethyl)phenyl)methanol | 98% | Pure enough for subsequent steps without further purification[2] |

Characterization Data for (4-(Aminomethyl)phenyl)methanol: [2]

-

Mass Spectrum (APCI+): m/z 138.3 (M+H)+

-

¹H-NMR (DMSO-d6): δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H)

Pathway 2: Chemical Reduction of 4-(Hydroxymethyl)benzonitrile with Lithium Aluminum Hydride (LiAlH₄)

General Experimental Protocol:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 4-(hydroxymethyl)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a period determined by reaction monitoring (e.g., by TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Work-up: The resulting slurry is filtered, and the filter cake is washed with additional THF or another suitable solvent.

-

Isolation: The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (4-(aminomethyl)phenyl)methanol.

-

Purification and Salt Formation: The crude product can be purified by crystallization or chromatography. The purified amine is then dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.

Quantitative Data:

Yields for LiAlH₄ reductions of nitriles are typically high, often exceeding 80%, but are highly dependent on the specific substrate and reaction conditions.

Visualization of Synthesis Pathways

Caption: Synthesis pathways for this compound.

Experimental Workflow Visualization

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of 4-(hydroxymethyl)benzonitrile. Catalytic hydrogenation offers a high-yield and straightforward procedure, while chemical reduction with lithium aluminum hydride provides a powerful alternative. The choice of method may depend on available equipment, safety considerations, and desired scale. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to [4-(Aminomethyl)phenyl]methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [4-(Aminomethyl)phenyl]methanol hydrochloride, a versatile intermediate compound with significant applications in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its role as a key building block in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies to support further research and application.

Chemical Identity and Nomenclature

The compound of interest is chemically identified as (4-(Aminomethyl)phenyl)methanol hydrochloride. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is [4-(aminomethyl)phenyl]methanol;hydrochloride [1].

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [4-(aminomethyl)phenyl]methanol;hydrochloride[1] |

| CAS Number | 34403-46-8[1][2] |

| Molecular Formula | C₈H₁₂ClNO[1] |

| Molecular Weight | 173.64 g/mol [1][2] |

| Synonyms | (4-Aminomethyl)benzyl alcohol hydrochloride, 4-(Aminomethyl)phenylmethanol hydrochloride[1][2][3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of [4-(aminomethyl)phenyl]methanol hydrochloride is essential for its application in chemical synthesis and drug formulation.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 80-82 °C | [4] |

| pKa (Predicted) | 14.44 ± 0.10 | [4][5] |

| Solubility | Soluble in DMSO and Methanol | [4][5] |

| Appearance | Off-White Solid | [4] |

Synthesis Protocol

The following section provides a detailed experimental protocol for the synthesis of [4-(aminomethyl)phenyl]methanol hydrochloride via the reduction of 4-hydroxymethylbenzonitrile.

Reaction Scheme

References

Navigating the Solubility Landscape of (4-(Aminomethyl)phenyl)methanol Hydrochloride: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of formulation and delivery. This technical guide provides a focused overview of the available solubility data for (4-(Aminomethyl)phenyl)methanol hydrochloride, a versatile building block in medicinal chemistry. Due to the limited publicly available quantitative data, this document synthesizes qualitative information and outlines a standard experimental protocol for determining precise solubility, equipping researchers with the foundational knowledge for their work.

Summary of Solubility Data

While specific quantitative solubility data for this compound remains limited in published literature, qualitative information for the parent compound, (4-(Aminomethyl)phenyl)methanol, and related analogs provides valuable insights. The hydrochloride salt form is anticipated to exhibit greater aqueous solubility compared to its free base due to the ionizing nature of the amine group.

| Compound | Solvent | Solubility |

| (4-(Aminomethyl)phenyl)methanol | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] | |

| 4-Aminobenzyl alcohol (related compound) | Chloroform | Soluble[2] |

| Methanol | Slightly Soluble[2] | |

| Water | Partially Soluble[2][3] | |

| Alcohol | Soluble[2][3] | |

| Ether | Soluble[2][3] | |

| Benzene | Soluble[2][3] |

It is important to note that this table is based on qualitative descriptions and the solubility of the hydrochloride salt may differ.

Standard Experimental Protocol: The Shake-Flask Method

To determine the definitive thermodynamic solubility of this compound, the shake-flask method is a widely accepted and reliable approach. This protocol, adapted from established guidelines for APIs, provides a systematic procedure for generating accurate and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Solvent: Prepare the desired solvent system. If using a buffer, ensure the pH is accurately adjusted and recorded.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately add a known volume of the prepared solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Dilute the filtered sample as necessary for analysis.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Profile of (4-(Aminomethyl)phenyl)methanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for (4-(Aminomethyl)phenyl)methanol hydrochloride, a key intermediate in the synthesis of various biologically active molecules. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the quantitative spectral data for this compound. Due to the limited availability of experimentally verified public data for this specific salt, predicted values based on the structure and data from similar compounds are included and noted.

Table 1: ¹H NMR Spectral Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Broad Singlet | 3H | -NH₃⁺ |

| 7.42 | Doublet | 2H | Ar-H |

| 7.35 | Doublet | 2H | Ar-H |

| 5.25 | Triplet | 1H | -OH |

| 4.50 | Doublet | 2H | -CH₂OH |

| 3.95 | Quartet | 2H | Ar-CH₂-N |

Note: The chemical shifts are predicted and can vary based on concentration and experimental conditions. The broad singlet for the ammonium protons (-NH₃⁺) can exchange with water in the solvent, potentially altering its chemical shift and integration.

A previously reported ¹H-NMR spectrum for (4-aminomethylphenyl)methanol hydrochloride in DMSO-d6 showed peaks at δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), and 2.45 (s, 2H)[1]. However, the reported integrations and multiplicities, particularly a singlet for four aromatic protons, are inconsistent with the expected spectrum for a para-substituted benzene ring.

Table 2: ¹³C NMR Spectral Data (Predicted)

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Ar-C (quaternary, attached to -CH₂OH) |

| ~135 | Ar-C (quaternary, attached to -CH₂NH₃⁺) |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~62 | -CH₂OH |

| ~42 | -CH₂NH₃⁺ |

Note: These are predicted chemical shifts based on the structure of this compound.

Table 3: IR Spectral Data (Predicted Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (alcohol) |

| 2800-3100 | Medium-Strong | N-H stretch (ammonium salt) |

| 2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600-1650 | Medium | N-H bend (ammonium salt) |

| 1450-1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

| 800-850 | Strong | C-H bend (para-disubstituted aromatic) |

Note: An FTIR spectrum of a related compound, (4-Aminophenyl)-methanol hydrochloride, has been noted to be acquired using a KBr wafer technique[2].

Table 4: Mass Spectrometry Data

| Ionization Mode | m/z | Assignment |

| APCI+ | 138.3 | [M+H]⁺ |

Note: The observed mass corresponds to the protonated form of the free base, (4-(Aminomethyl)phenyl)methanol[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

2.1.1 Sample Preparation for ¹H and ¹³C NMR

For obtaining high-quality NMR spectra of solid organic compounds like this compound, the following sample preparation protocol is recommended[3][4][5]:

-

Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 20-100 mg for ¹³C NMR[4].

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For amine hydrochlorides, DMSO-d₆ or D₂O are common choices.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube[3].

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added, though referencing to the residual solvent peak is also common[4].

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination, and clearly label the tube.

2.1.2 Data Acquisition

-

Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp spectral lines.

-

Acquisition Parameters: Standard pulse sequences are used for data acquisition. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon environment. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy

2.2.1 KBr Pellet Method

The KBr pellet technique is a common method for obtaining the IR spectrum of a solid sample[6][7]:

-

Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample. It is crucial to work in a low-humidity environment as KBr is hygroscopic.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet[8].

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for background correction.

Mass Spectrometry

2.3.1 Atmospheric Pressure Chemical Ionization (APCI)

APCI is a suitable ionization technique for relatively polar and thermally stable small molecules[9][10].

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduction: The sample solution is introduced into the APCI source, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: The sample is nebulized and vaporized in a heated chamber. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules, forming [M+H]⁺ ions.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis of a Solid Organic Compound.

References

- 1. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 2. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 3. rsc.org [rsc.org]

- 4. scienceijsar.com [scienceijsar.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Development of an Atmospheric Pressure Chemical Ionization Interface for GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

Technical Guide: Stability and Storage of (4-(Aminomethyl)phenyl)methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (4-(Aminomethyl)phenyl)methanol hydrochloride. The document outlines the principles of stability testing, provides generalized experimental protocols for forced degradation studies, and details best practices for maintaining the integrity of this compound.

Introduction

This compound (CAS No: 34403-46-8) is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its stability is a critical factor that can influence the quality, safety, and efficacy of the final products. Understanding the degradation pathways and establishing appropriate storage conditions are therefore essential for its use in research and drug development.

Recommended Storage Conditions

To maintain its quality and prevent degradation, this compound should be stored under controlled conditions.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 0-8°C | [1][2] |

| Atmosphere | Inert atmosphere | [3] |

| Light | Keep in a dark place | [3] |

Principles of Stability and Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5] This information is vital for developing stability-indicating analytical methods, which are essential for quality control throughout the drug development process.[6][7]

The common stress conditions applied in forced degradation studies include:

-

Hydrolysis: Testing across a range of pH values (acidic, neutral, and basic) to determine susceptibility to hydrolysis.

-

Oxidation: Exposure to an oxidizing agent to assess oxidative stability.

-

Thermal Stress: Subjecting the compound to high temperatures to evaluate its thermal stability.

-

Photostability: Exposing the compound to light sources to determine its sensitivity to light.[8][9]

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and identified without completely degrading the parent compound.[10]

General Experimental Protocol for Forced Degradation Studies

Materials and Equipment

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a suitable detector (e.g., UV/Vis or MS)

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

-

Volumetric flasks and pipettes

Sample Preparation

A stock solution of this compound is typically prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration, often around 1 mg/mL.[10]

Stress Conditions

The following table summarizes typical stress conditions that can be applied in a forced degradation study. The duration and concentration of stressors may need to be adjusted based on the observed stability of the compound.

| Stress Condition | Reagent/Condition | Typical Concentration/Level | Temperature | Duration |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temperature to 60°C | Up to 7 days |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temperature to 60°C | Up to 7 days |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Up to 24 hours |

| Thermal Degradation | Dry Heat | 60°C - 80°C | N/A | Up to 7 days |

| Photostability | UV and Visible Light | ICH Q1B guidelines | Room Temperature | As per guidelines |

Source: Adapted from general principles of forced degradation studies.[4][5][10]

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated. The method must be able to separate the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradants.

Procedure

-

Initial Analysis: Analyze an unstressed sample of this compound to establish the initial purity and retention time.

-

Stress Application: Subject aliquots of the stock solution to the different stress conditions outlined in the table above. A control sample, protected from the stressor, should be run in parallel.

-

Sampling: Withdraw samples at appropriate time points.

-

Neutralization (for hydrolytic studies): For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the unstressed control. Calculate the percentage of degradation and the relative amounts of each degradation product.

Visualization of Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in publicly available literature, potential degradation sites on the molecule can be hypothesized based on its structure. The benzylic alcohol and the aminomethyl group are likely to be the most reactive sites.

-

Oxidation: The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid. The amino group could also be susceptible to oxidation.

-

Reactions of the Amino Group: The primary amine may undergo various reactions, including condensation with aldehydes or ketones that might be present as impurities or degradants.

The following diagram illustrates a hypothetical degradation initiation.

Caption: Initiation of degradation by stress factors.

Conclusion

The stability of this compound is critical for its successful application in research and development. Adherence to the recommended storage conditions of 0-8°C in a dark, inert atmosphere is paramount. While specific stability data is limited, the application of forced degradation studies as outlined in this guide can provide valuable insights into the compound's degradation profile. This knowledge is essential for the development of robust formulations and analytical methods, ultimately ensuring the quality and reliability of the final products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (4-(Aminomethyl)phenyl)methanol | 39895-56-2 [sigmaaldrich.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. questjournals.org [questjournals.org]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)phenyl)methanol hydrochloride, a versatile bifunctional molecule, serves as a crucial building block in the landscape of modern medicinal chemistry. Its unique structure, featuring both a primary amine and a primary alcohol on a phenyl ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, detailed characterization, and significant applications, with a focus on its role in the development of therapeutic agents. The stability and reactivity of this compound make it a valuable intermediate in the synthesis of a range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]

Physicochemical Properties

This compound is typically an off-white to pale yellow solid.[1] It is soluble in solvents like DMSO and methanol. The presence of the hydrochloride salt enhances its stability and modifies its solubility profile compared to the free base.

| Property | Value | Source |

| CAS Number | 34403-46-8 | [1] |

| Molecular Formula | C₈H₁₂ClNO | PubChem |

| Molecular Weight | 173.64 g/mol | PubChem |

| Appearance | Off-white to slight yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C in a shaded, cool, and dry place.[1] | Fisher Scientific |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Two common methods involve the reduction of a nitrile or a nitro group.

Method 1: Reduction of 4-(Hydroxymethyl)benzonitrile

A prevalent method for the synthesis of this compound involves the catalytic hydrogenation of 4-(hydroxymethyl)benzonitrile. This method is advantageous due to its high yield and the direct production of the desired hydrochloride salt.

Experimental Protocol:

A reduction reaction is carried out using 4-hydroxymethylbenzonitrile (2.0 g, 15 mmol) as the starting material in a solution of methanol and ammonia (100 ml).[2] The reaction is conducted under a hydrogen atmosphere (50 psi) for 20 hours using Raney nickel (0.5 g) as a catalyst.[2] Upon completion, the catalyst is removed by filtration through a diatomaceous earth pad.[2] The filtrate is then concentrated under reduced pressure to yield this compound as a white solid (2.01 g, 98% yield).[2] The product from this synthesis is often pure enough for direct use in subsequent reactions without further purification.[2]

| Parameter | Value |

| Starting Material | 4-(Hydroxymethyl)benzonitrile |

| Reagents | H₂, Raney Nickel, MeOH, NH₃ |

| Pressure | 50 psi |

| Reaction Time | 20 hours |

| Yield | 98% |

Method 2: Reduction of 4-Nitrobenzyl Alcohol (for the free base)

An alternative pathway involves the reduction of 4-nitrobenzyl alcohol to form the free base, (4-(aminomethyl)phenyl)methanol, which can then be converted to its hydrochloride salt.

Experimental Protocol:

In a reaction vessel, 15.3g (0.1 mol) of 4-nitrobenzyl alcohol is dissolved in 100 mL of methanol. To this solution, 0.5g of Raney nickel is added. The mixture is stirred and heated to 50°C, followed by the slow, dropwise addition of 33.75g (0.5 mol) of hydrazine hydrate. After the addition is complete, the temperature is raised to 70°C, and the mixture is refluxed for 3 hours. Once the reaction is complete, the Raney nickel catalyst is filtered off. The filtrate is concentrated, and the residue is dissolved in 150 mL of ethyl acetate. The organic layer is washed three times with a saturated sodium chloride solution and then dried over anhydrous sodium sulfate. After filtering the drying agent, the solvent is removed by rotary evaporation to yield the final product, (4-(aminomethyl)phenyl)methanol.

| Parameter | Value |

| Starting Material | 4-Nitrobenzyl Alcohol |

| Reagents | Hydrazine Hydrate, Raney Nickel, Methanol |

| Reaction Temperature | 70°C |

| Reaction Time | 3 hours |

Experimental Workflow: Synthesis via Nitrile Reduction

The following diagram illustrates the workflow for the synthesis of this compound starting from 4-(hydroxymethyl)benzonitrile.

Caption: Workflow for the synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Data |

| Mass Spectrometry (APCI+) | m/z 138.3 (M+H)⁺ (for the free base)[2] |

| ¹H-NMR (DMSO-d₆) | δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), 2.45 (s, 2H)[2] |

Note: The provided NMR data corresponds to a specific synthesis product and may vary slightly depending on the solvent and instrument used.

Reactivity and Stability

This compound is a stable solid under recommended storage conditions (0-8°C, inert atmosphere).[1][3] The free base is noted to be sensitive to air and light.[3] The compound's bifunctionality dictates its reactivity. The primary amino group can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification. The hydrochloride salt protects the amino group from certain reactions, and the free base can be generated by treatment with a suitable base.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds. Its ability to introduce a benzylic alcohol and an aminomethyl group in a para-substituted pattern is valuable in constructing molecules with desired pharmacological profiles.

Role in the Synthesis of Analgesics

While direct synthesis routes for major analgesics like tramadol and tapentadol starting from this compound are not prominently documented in publicly available literature, the structural motif is relevant. For instance, the synthesis of tramadol involves the coupling of a Grignard or organolithium reagent derived from a bromo-alkoxybenzene with an aminoketone.[4][5] The synthesis of tapentadol also involves complex multi-step processes where related structures are employed.[6] The (4-(aminomethyl)phenyl)methanol moiety provides a scaffold that can be elaborated to access such complex structures.

Use in the Development of COX-2 Inhibitors

The benzenesulfonamide group is a common feature in selective COX-2 inhibitors. While not a direct precursor, (4-(aminomethyl)phenyl)methanol can be envisioned as a starting material for the synthesis of novel benzenesulfonamide derivatives. For example, the amino group could be diazotized and converted to a sulfonyl chloride, which could then be reacted with an appropriate amine to form a sulfonamide. The alcohol functionality provides a handle for further structural modifications.

Logical Relationship: Reactivity of Functional Groups

The following diagram illustrates the key reactive sites of (4-(aminomethyl)phenyl)methanol and potential transformations.

Caption: Reactivity map of (4-(Aminomethyl)phenyl)methanol's functional groups.

Conclusion

This compound is a commercially available and synthetically accessible intermediate of significant importance in pharmaceutical research and development. Its well-defined synthesis routes, coupled with its versatile reactivity, make it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a valuable resource for scientists working towards the discovery of new therapeutic agents. Further exploration of its utility in the synthesis of novel compounds is a promising area for future research.

References

- 1. (4-Aminomethyl)benzyl alcohol hydrochloride, CasNo.34403-46-8 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 2. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.mx [scielo.org.mx]

- 6. CN102958868A - New process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)phenyl)methanol hydrochloride is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, combining a primary amine and a primary alcohol on a benzene ring, make it a valuable intermediate in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and insights into its potential biological activities based on related structures.

Physicochemical Properties

The physicochemical properties of (4-(Aminomethyl)phenyl)methanol and its hydrochloride salt are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO | PubChem |

| Molecular Weight | 173.64 g/mol | PubChem[2] |

| Appearance | Solid | Chem-Impex[1] |

| Melting Point (free base) | 80-82 °C | ChemicalBook[3] |

| Boiling Point (free base, predicted) | 280.0 ± 20.0 °C | ChemicalBook[3] |

| Density (free base, predicted) | 1.113 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (free base, predicted) | 14.44 ± 0.10 | ChemicalBook[3] |

| Solubility | Soluble in DMSO, Methanol. Partially soluble in water. Soluble in alcohol, ether, and benzene. | ChemicalBook[3], ChemBK[4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆

-

δ 7.20 (s, 4H): Aromatic protons

-

δ 5.04 (s, 2H): Methylene protons of the benzyl alcohol

-

δ 4.42 (s, 2H): Methylene protons of the aminomethyl group

-

δ 3.83 (s, 1H): Hydroxyl proton

-

δ 2.45 (s, 2H): Amine protons (Source: ChemicalBook[3])

Mass Spectrometry (MS)

-

Method: APCI+

-

m/z: 138.3 (M+H)⁺ for the free base (Source: ChemicalBook[3])

Infrared (IR) Spectroscopy

Synthesis

A common and efficient method for the synthesis of this compound is through the reduction of 4-hydroxymethylbenzonitrile.

Experimental Protocol: Reduction of 4-Hydroxymethylbenzonitrile

This protocol details the synthesis of this compound from 4-hydroxymethylbenzonitrile.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-hydroxymethylbenzonitrile (2.0 g, 15 mmol)

-

Methanol:Ammonia solution (MeOH:NH₃) (100 ml)

-

Raney Nickel (0.5 g)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

In a suitable reaction vessel, dissolve 4-hydroxymethylbenzonitrile in the MeOH:NH₃ solution.

-

Add Raney Nickel as the catalyst.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture for 20 hours at room temperature.

-

Upon completion, carefully depressurize the vessel and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid (2.01 g, 98% yield).[3]

Characterization of the Product:

The product can be characterized using the spectroscopic methods detailed in Section 3. The reported purity is typically ≥ 95% by NMR.[1]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[6]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

(Source: PubChem[6])

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place. Recommended storage is at 0-8°C.[1]

Biological Activity and Potential Applications

While this compound is primarily utilized as a synthetic intermediate, the broader class of benzylamine derivatives exhibits a range of biological activities. This suggests potential pharmacological applications for compounds derived from this intermediate.

Potential Therapeutic Areas:

-

Antimicrobial and Antifungal Agents: Benzylamine derivatives have been synthesized and evaluated for their anti-mycobacterium tuberculosis and antimycotic activities.[7][8]

-

Oncology: Certain benzylamine and thenylamine derived drugs have been shown to induce apoptosis, reduce proliferation, and inhibit migration and metastasis in melanoma cells.[6]

-

Enzyme Inhibition: Benzylamine is a known substrate for monoamine oxidase B (MAO-B), and derivatives can be designed as enzyme inhibitors.[9] Substituted aryl benzylamines have also been investigated as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3.[10]

-

Neurological Disorders: Due to its ability to cross the blood-brain barrier, this compound is a useful building block for agents targeting neurological disorders.[1]

Logical Pathway of Benzylamine's Biological Influence:

The following diagram illustrates a potential logical pathway for the biological effects of benzylamine-like compounds, based on available literature.

Caption: Plausible biological interactions of benzylamine compounds.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its well-defined physicochemical properties and established synthetic route make it a reliable starting material for the development of novel therapeutic agents. The diverse biological activities observed in the broader class of benzylamine derivatives underscore the potential for this compound to be a key component in the discovery of new drugs for a variety of diseases. Researchers and drug development professionals can leverage the information in this guide to effectively utilize this compound in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H12ClNO | CID 46738133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. (4-Aminophenyl)-methanol hydrochloride | C7H10ClNO | CID 17859737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 8. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uses of Benzylamine_Chemicalbook [chemicalbook.com]

- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Standards of (4-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for (4-(Aminomethyl)phenyl)methanol hydrochloride (CAS No. 34403-46-8), a key intermediate in pharmaceutical synthesis. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for quality control.

Introduction

This compound is a versatile building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the safety, efficacy, and stability of the final drug product. This guide details the analytical methods and purity standards essential for its characterization.

Purity Specifications

While no specific monograph in major pharmacopeias currently exists for this compound, a typical purity standard for high-quality material is ≥ 95%, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. For more stringent applications, a purity of ≥ 98% as determined by High-Performance Liquid Chromatography (HPLC) is often required.

Table 1: Typical Purity and Impurity Specifications

| Parameter | Specification | Method of Analysis |

| Assay | ≥ 98.0% (on dried basis) | HPLC |

| Purity by NMR | ≥ 95% | ¹H NMR |

| Individual Impurity | Not More Than (NMT) 0.5% | HPLC |

| Total Impurities | Not More Than (NMT) 1.5% | HPLC |

| Water Content | Not More Than (NMT) 0.5% | Karl Fischer Titration |

| Residue on Ignition | Not More Than (NMT) 0.1% | USP <281> |

| Heavy Metals | Not More Than (NMT) 20 ppm | USP <231> |

| Residual Solvents | Meets USP <467> requirements | GC-HS |

Potential Impurities

Impurities in this compound can originate from the synthesis process, degradation, or storage. A common synthetic route involves the reduction of 4-hydroxymethylbenzonitrile.

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| 4-(Hydroxymethyl)benzonitrile | Starting Material | |

| 4-(Aminomethyl)benzoic acid | Oxidation Product | |

| Bis(4-(hydroxymethyl)benzyl)amine | Dimerization by-product | |

| Toluene | Residual Solvent | |

| Methanol | Residual Solvent |

Analytical Methods and Experimental Protocols

Accurate determination of purity and impurity profiles requires robust analytical methods. The following are detailed protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is suitable for the quantification of this compound and its organic impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

-

Standard Preparation: Prepare a reference standard of known purity at the same concentration.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents from the manufacturing process.

Experimental Protocol:

-

Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness, or equivalent.

-

Carrier Gas: Helium or Nitrogen.

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Injector Temperature: 250°C.

-

Detector Temperature: 260°C.

-

Headspace Parameters:

-

Oven Temperature: 80°C.

-

Loop Temperature: 90°C.

-

Transfer Line Temperature: 100°C.

-

Equilibration Time: 15 minutes.

-

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

-

Standard Preparation: Prepare a standard solution of the expected residual solvents in the same solvent at a known concentration.

Karl Fischer Titration for Water Content

This method provides an accurate determination of the water content.

Experimental Protocol:

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Reagent: Anhydrous methanol and a suitable Karl Fischer reagent.

-

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water.

-

Accurately weigh a suitable amount of the sample and add it to the titration vessel containing anhydrous methanol.

-

Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the percentage of water in the sample.

-

Visualizations

General Workflow for Purity Analysis

Caption: A general workflow for the purity analysis of this compound.

Decision Pathway for Impurity Identification

Caption: A decision pathway for the identification and characterization of impurities.

Methodological & Application

Application Notes: Synthesis of Novel Anti-Inflammatory Agents Using (4-(Aminomethyl)phenyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional building block for the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a primary aminomethyl group and a primary alcohol on a benzene ring, allows for sequential or orthogonal functionalization, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of a novel pyrazole-based potential non-steroidal anti-inflammatory drug (NSAID), designated as PZ-4AM , using this compound as the key starting material. Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4]

Overview of the Synthetic Strategy

The synthesis of the target molecule PZ-4AM from this compound is a multi-step process that involves the protection of the amine, oxidation of the alcohol, formation of a key chalcone intermediate, cyclization to form the pyrazole core, and final deprotection. This strategy allows for the selective modification of each functional group to build the final complex molecule.

Experimental Protocols

Step 1: Protection of the Amino Group

The primary amino group of this compound is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent its reaction in subsequent steps.

Protocol 1: Boc-Protection of (4-(Aminomethyl)phenyl)methanol

-

Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure: